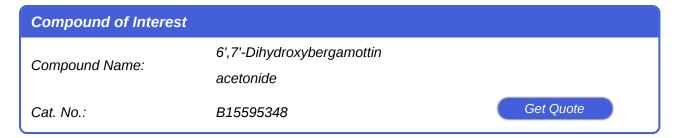


A Head-to-Head Comparison of Furanocoumarin Inhibitors of Cytochrome P450 3A4

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For Researchers, Scientists, and Drug Development Professionals

Furanocoumarins, a class of organic chemical compounds produced by a variety of plants, are potent inhibitors of the cytochrome P450 3A4 (CYP3A4) enzyme. This enzyme plays a crucial role in the metabolism of a large proportion of clinically used drugs. Understanding the inhibitory potential of different furanocoumarins is therefore of significant interest in drug development and for predicting drug-drug and food-drug interactions. This guide provides a head-to-head comparison of common furanocoumarin inhibitors of CYP3A4, supported by experimental data.

Quantitative Comparison of CYP3A4 Inhibition

The inhibitory potency of furanocoumarins is typically quantified by their half-maximal inhibitory concentration (IC50) or their inactivation constant (Ki). The following table summarizes the available data for several key furanocoumarins. It is important to note that direct comparison of absolute values should be made with caution, as experimental conditions can vary between studies.



Furanocou marin	Туре	IC50 (μM)	Ki (μM)	Substrate Used	Source
Bergapten	Monomer	19 - 36	-	Quinine	[1][2]
Bergamottin	Monomer	1.0	7.7	Testosterone, Nifedipine	[3][4]
6',7'- Dihydroxyber gamottin (DHB)	Monomer	0.45	5.56	Nifedipine	[3][4]
Paradisin-A	Dimer	1.2	-	Hydroxylase/ O-dealkylase	[5]
GF-I-1	Dimer	-	0.31	Nifedipine	[3]
GF-I-4	Dimer	-	0.13	Nifedipine	[3]
FC726	Dimer	0.075	-	Vinblastine Uptake	[4]
Chalepensin	Monomer	-	-	Multiple	[6]

Key Observations:

- Furanocoumarin dimers, such as GF-I-1, GF-I-4, and FC726, generally exhibit stronger inhibitory potency (lower IC50 and Ki values) than the monomeric furanocoumarins.[3]
- Bergapten is highlighted as a particularly potent inhibitor among the monomers.[1][2]
- The presence of a furan ring is crucial for the inhibitory activity of these compounds.[1]

Mechanism of CYP3A4 Inhibition by Furanocoumarins

Furanocoumarins inhibit CYP3A4 through a mechanism known as mechanism-based inactivation or suicide inhibition.[3][7][8] This process involves the furanocoumarin molecule being metabolized by CYP3A4, leading to the formation of a reactive intermediate. This

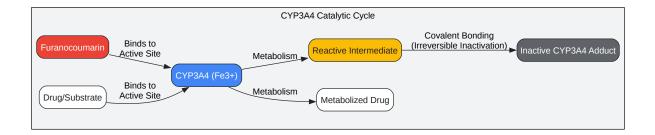




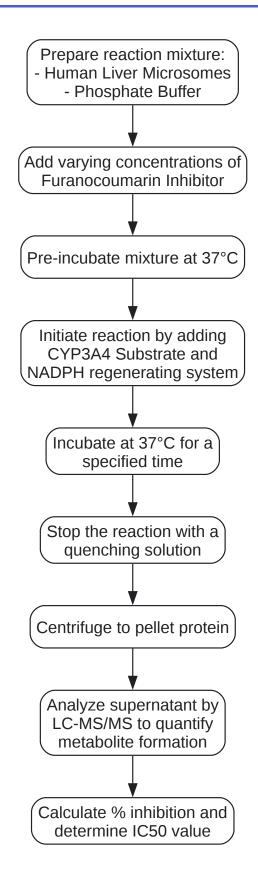


intermediate then covalently binds to the active site of the enzyme, irreversibly inactivating it.[9] This leads to a time-dependent loss of enzyme activity.









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